molecular formula C7H13NO2 B1330551 Methyl 3-(azetidin-1-yl)propanoate CAS No. 502144-09-4

Methyl 3-(azetidin-1-yl)propanoate

Cat. No.: B1330551
CAS No.: 502144-09-4
M. Wt: 143.18 g/mol
InChI Key: RDELIYPIRSMXOH-UHFFFAOYSA-N
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Description

Contextualization of Azetidine (B1206935) Scaffolds in Medicinal and Synthetic Chemistry

Azetidines are four-membered nitrogen-containing saturated heterocycles that have become valuable scaffolds in medicinal and organic chemistry. nih.govresearchgate.net Despite historical challenges in their synthesis due to inherent ring strain, recent advancements have made them more accessible. nih.gov This has led to their recognition as important components in drug discovery. lifechemicals.com

The unique chemical and biological properties of the azetidine ring, including its molecular rigidity and satisfactory stability, have drawn the attention of medicinal researchers. nih.gov Compounds incorporating the azetidine moiety have demonstrated a wide array of pharmacological activities, including anticancer, antibacterial, antimicrobial, and anti-inflammatory properties. nih.govresearchgate.net For instance, the approved drug Cobimetinib, a MEK inhibitor used to treat melanoma, features an azetidine ring in its structure. taylorandfrancis.com Furthermore, the azetidine ring is explored for its potential in developing treatments for central nervous system disorders and as a component in novel inhibitors for various enzymes. nih.govnih.gov

In synthetic chemistry, the reactivity of azetidines is influenced by their significant ring strain. This strain, while making them more reactive than five or six-membered rings, allows for unique chemical transformations that can be triggered under specific conditions. Synthetic chemists utilize azetidines as building blocks for more complex molecules, leveraging their reactivity for ring-opening or ring-expansion reactions to create diverse heterocyclic compounds.

Overview of Propanoate Ester Derivatives in Chemical Synthesis

Propanoate esters, also known as propionate (B1217596) esters, are a class of organic compounds with wide-ranging applications. Methyl propanoate (also known as methyl propionate), for example, is a colorless liquid with a characteristic fruity odor. wikipedia.org This property leads to its use as a fragrance and flavoring agent in various industries. wikipedia.orglookchem.com

In the realm of chemical synthesis, propanoate esters like methyl propanoate serve as important intermediates and starting materials. slchemtech.comslchemtech.com They are used as solvents for substances like cellulose (B213188) nitrate (B79036) and lacquers. wikipedia.orglookchem.com More significantly, they are versatile building blocks for producing a variety of other chemicals. slchemtech.com For instance, methyl propanoate is a key raw material in the industrial synthesis of methyl methacrylate, a monomer used to produce transparent plastics. wikipedia.orglookchem.com The ester functionality allows for various chemical transformations, making these derivatives valuable in the synthesis of pharmaceuticals and other complex organic molecules. slchemtech.comslchemtech.com The production of propanoate esters can be achieved through methods such as the esterification of propionic acid with an alcohol like methanol. wikipedia.orglookchem.com

Research Rationale and Significance of Investigating Methyl 3-(azetidin-1-yl)propanoate

The investigation into this compound is driven by the convergence of the unique properties of its two core components: the azetidine ring and the methyl propanoate tail. The compound serves as a valuable model system for studying the reactivity of four-membered nitrogen heterocycles. The presence of both the strained azetidine ring and the reactive ester group provides multiple sites for selective chemical modification.

The primary synthesis route for this compound is the aza-Michael addition of azetidine to methyl acrylate (B77674). This reaction is a key method for forming the carbon-nitrogen bond that links the two main parts of the molecule. mdpi.com

From a medicinal chemistry perspective, this compound is considered a versatile building block for the synthesis of more complex pharmaceutical agents. The azetidine portion can be a key pharmacophore, while the propanoate side chain can be modified to fine-tune the molecule's properties. The potential for the azetidine ring to undergo ring-opening reactions can lead to the formation of reactive intermediates that may interact with biological targets. This makes the compound and its derivatives interesting candidates for research into new therapeutic agents.

Below are the key chemical properties of this compound:

Chemical Identity of this compound
Identifier Value
IUPAC Name This compound
CAS Number 502144-09-4
Molecular Formula C₇H₁₃NO₂
Molecular Weight 143.186 g/mol
SMILES COC(=O)CCN1CCC1
InChIKey RDELIYPIRSMXOH-UHFFFAOYSA-N

[Source: 1, 14]

The study of this specific molecule provides fundamental insights into the chemistry of azetidines and informs the design of new functionalized molecules for various applications, from materials science to drug discovery.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-(azetidin-1-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-10-7(9)3-6-8-4-2-5-8/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDELIYPIRSMXOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCN1CCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00310257
Record name methyl 3-azetidin-1-ylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00310257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

502144-09-4
Record name methyl 3-azetidin-1-ylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00310257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Strategies and Methodologies for Methyl 3 Azetidin 1 Yl Propanoate

Retrosynthetic Deconstruction and Strategic Bond Disconnections

Retrosynthetic analysis of Methyl 3-(azetidin-1-yl)propanoate reveals two primary strategic bond disconnections. The most logical and widely employed disconnection is at the C-N bond between the azetidine (B1206935) nitrogen and the propanoate side chain. This disconnection points to a conjugate addition or nucleophilic substitution pathway, identifying azetidine and a methyl 3-substituted propanoate as the key synthons.

A second disconnection can be envisioned at the ester functional group, breaking the C-O bond. This suggests a final esterification step from 3-(azetidin-1-yl)propanoic acid and methanol. Combining these, a further disconnection of the C-N bond in the resulting amino acid leads back to azetidine and a 3-halopropanoic acid precursor. These disconnections form the basis for the synthetic strategies discussed below.

Precursor Design and Synthesis of Key Intermediates

The successful synthesis of this compound relies on the efficient preparation of its constituent precursors: the azetidine ring and a functionalized three-carbon propanoate chain.

Methodologies for Azetidine Ring Construction

The inherent ring strain of the azetidine ring (approx. 25.4 kcal/mol) presents a synthetic challenge. rsc.org Nevertheless, several reliable methods for its construction have been developed.

One of the most traditional and straightforward methods involves the double nucleophilic substitution of 1,3-dihalopropanes with a primary amine. organic-chemistry.orggoogle.com For instance, the reaction of 1-bromo-3-chloropropane (B140262) with a bulky amine like benzhydrylamine, followed by hydrogenolytic deprotection, yields the azetidine core. google.com The use of microwave irradiation in an alkaline aqueous medium has been shown to accelerate this type of cyclocondensation. organic-chemistry.org

Another classical approach involves the intramolecular cyclization of γ-amino alcohols or their derivatives. The conversion of the hydroxyl group into a good leaving group, such as a tosylate or mesylate, facilitates intramolecular SN2 displacement by the amine to form the four-membered ring. researchgate.net More modern approaches have expanded on this theme, utilizing diols as precursors. For example, 1,3-propanediols can be converted to bis-triflates in situ, which then react with primary amines to form N-substituted azetidines. organic-chemistry.org

Recent advancements have introduced novel catalytic methods for azetidine synthesis. These include palladium-catalyzed intramolecular C-H amination and copper-catalyzed photoinduced radical cyclization of ynamides, which offer high efficiency and functional group tolerance. rsc.orgnih.gov

Table 1: Selected Methods for Azetidine Ring Synthesis

Starting Material Reagents and Conditions Product Yield (%) Reference
1-Bromo-3-chloropropane Benzhydrylamine, Ethyl Acetate, Reflux N-Benzhydryl-azetidine - google.com
Alkyl Dihalides Primary Amines, NaOH/H2O, Microwave N-Substituted Azetidines - organic-chemistry.org
2-Substituted-1,3-propanediols Tf2O, Pyridine; then Primary Amine 1,3-Disubstituted Azetidines - organic-chemistry.org
Iodoethyl-ynamide [Cu(bcp)DPEphos]PF6, DIPEA, MeCN, Visible Light Substituted Azetidine Good nih.gov
cis-3,4-Epoxy Amine La(OTf)3, (CH2Cl)2, Reflux Substituted Azetidin-3-ol High frontiersin.org

Approaches to Functionalized Propanoate Ester Synthesis

Alternatively, methyl 3-halopropanoates, such as methyl 3-chloropropanoate (B8744493), can be synthesized through several methods. One common approach is the esterification of the corresponding 3-halopropanoic acid. solubilityofthings.com The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol (methanol in this case) under acidic catalysis (e.g., sulfuric acid), is a classic and effective method. rsc.orgacs.orgwikipedia.org The reaction is reversible, and to drive it towards the product, an excess of the alcohol is often used, or the water formed is removed. wikipedia.org

Another route to methyl 3-chloropropanoate involves the addition of hydrogen chloride to methyl acrylate (B77674). google.com This can be achieved by generating HCl in situ from reagents like acetyl chloride in the presence of methanol. This method avoids the handling of gaseous HCl and can provide high yields. google.com

Table 2: Synthesis of Methyl 3-Chloropropanoate

Starting Material(s) Reagents and Conditions Product Yield (%) Reference
3-Chloropropanoic Acid Methanol, Sulfuric Acid (catalyst), Heat Methyl 3-chloropropanoate - solubilityofthings.comwikipedia.org
Methyl Acrylate, Acetyl Chloride Anhydrous Methanol, Hydroquinone, 25°C Methyl 3-chloropropanoate 93.8 google.com

Direct Synthetic Pathways to this compound

The most direct and convergent approach to this compound involves forming the key C-N bond in the final step.

Nucleophilic Addition and Conjugate Addition Reactions

The aza-Michael or conjugate addition of azetidine to methyl acrylate is the most widely reported and efficient method for the synthesis of this compound. This reaction involves the nucleophilic attack of the secondary amine of the azetidine ring onto the β-carbon of the electron-deficient alkene in methyl acrylate.

The reaction is typically facilitated by a base to enhance the nucleophilicity of the azetidine. While the reaction can proceed without a catalyst, the use of bases such as potassium carbonate or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can significantly accelerate the process and improve yields. rsc.orgmdpi.com The reaction is often carried out in a suitable solvent at room temperature or with gentle heating. In a study of the aza-Michael addition of benzylamine (B48309) to methyl acrylate, a 95:5 ratio of the desired mono-addition product to the double-addition product was obtained at room temperature. mdpi.com

Table 3: Aza-Michael Addition for β-Amino Ester Synthesis | Amine | Acrylate | Catalyst/Conditions | Product | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | Azetidine | Methyl Acrylate | Base (e.g., K2CO3) | this compound | High | - | | Benzylamine | Methyl Acrylate | DBU, Solvent-free, rt, 2.5 h | Methyl 3-(benzylamino)propanoate | 41 | mdpi.com | | Diethylamine | Methyl Acrylate | Neat, rt, 80 min | Methyl 3-(diethylamino)propanoate | Full Conversion | nih.gov |

Catalytic Approaches to Carbon-Nitrogen and Carbon-Carbon Bond Formation

While the base-promoted aza-Michael addition is highly effective, research into catalytic methods for C-N bond formation continues to evolve, aiming for milder conditions and broader substrate scopes. Lewis acids have been shown to catalyze the conjugate addition of amines to α,β-unsaturated esters by activating the carbonyl group of the acceptor, making it more electrophilic. nih.govacs.orgacs.org For example, zinc Lewis acids have been found to be effective in promoting the conjugate addition of nucleophiles to α,β-unsaturated esters. acs.org

Transition metal catalysis also offers powerful alternatives for C-N bond formation. Palladium-catalyzed reactions, for instance, are well-established for the amination of various substrates. rsc.org While specific examples for the direct synthesis of this compound using these advanced catalytic systems are not extensively documented in the literature, the general principles are applicable. For example, palladium(II)-catalyzed aminoboration of alkenyl carbonyl compounds demonstrates a method for difunctionalization that forms C-N and C-B bonds. Such strategies could potentially be adapted for the synthesis of complex azetidine derivatives.

Stereoselective Synthesis of this compound and its Enantiomers

The creation of a chiral center in this compound can be achieved through several strategic approaches. The key bond formation leading to the chiral beta-amino ester can be targeted for stereocontrol. The conjugate addition of azetidine to an achiral precursor like methyl acrylate is a primary disconnection, and rendering this addition enantioselective is a major focus of synthetic efforts.

Application of Chiral Auxiliaries and Ligands

Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. illinoisstate.edu Once the desired stereocenter is established, the auxiliary is removed. illinoisstate.edu For the synthesis of chiral this compound, a chiral auxiliary can be attached to either the azetidine nitrogen or the acrylate moiety.

One established strategy involves the use of oxazolidinone auxiliaries, popularized by Evans, which are effective in controlling the stereochemistry of conjugate addition reactions. researchgate.net In a potential synthetic route, an N-acryloyl oxazolidinone could undergo a conjugate addition reaction with azetidine. The chiral environment provided by the oxazolidinone would direct the approach of the azetidine nucleophile to one face of the double bond, leading to a diastereomerically enriched product. Subsequent removal of the auxiliary would yield the desired enantiomer of 3-(azetidin-1-yl)propanoic acid, which can then be esterified to the methyl ester. The high degree of stereocontrol is often attributed to the formation of a rigid chelate between the N-acyloxazolidinone and a metal ion, with the bulky substituent at the 4-position of the oxazolidinone effectively shielding one face of the molecule. researchgate.net

Pseudoephedrine is another effective chiral auxiliary for diastereoselective conjugate additions to α,β-unsaturated amides. nih.gov Similar to the oxazolidinone approach, an α,β-unsaturated amide derived from pseudoephedrine could be reacted with azetidine in a Michael-type addition. The resulting diastereomerically enriched adduct can then be hydrolyzed to furnish the chiral 3-(azetidin-1-yl)propanoic acid.

The table below summarizes the application of common chiral auxiliaries in conjugate addition reactions, a key step in the potential synthesis of the target molecule.

Chiral AuxiliaryType of ReactionKey Features
Oxazolidinones (Evans)Conjugate addition of nucleophiles to N-enoyl derivativesForms rigid metal chelates, high diastereoselectivity. researchgate.net
PseudoephedrineConjugate addition of nucleophiles to α,β-unsaturated amidesEffective for diastereoselective additions. nih.gov
Camphorsultam (Oppolzer)Various asymmetric transformationsProvides excellent stereocontrol in many reactions.
(S,S)-(+)-PseudoephedrineTandem conjugate addition-α-alkylation reactionsUsed for diastereoselective α-alkylation of amides. nih.gov

Asymmetric Catalysis in Azetidine and Ester Formation

Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. For the synthesis of this compound, asymmetric catalysis can be applied to the conjugate addition of azetidine to methyl acrylate.

Organocatalysis, using small chiral organic molecules, has emerged as a powerful tool for enantioselective transformations. nih.gov Chiral amines or their salts could potentially catalyze the conjugate addition of azetidine to methyl acrylate. The catalyst would reversibly form a chiral iminium ion or enamine intermediate, which would then react with the nucleophile or electrophile with high facial selectivity. For instance, a chiral secondary amine catalyst could react with methyl acrylate to form a chiral iminium ion, which would then be attacked by azetidine.

Metal-catalyzed asymmetric conjugate addition is another viable strategy. A complex of a transition metal (e.g., copper, rhodium) with a chiral ligand could catalyze the addition of azetidine to methyl acrylate. The chiral ligand creates a chiral environment around the metal center, influencing the binding of the reactants and directing the nucleophilic attack from a specific face.

A study on the enantioselective conjugate addition of aldehydes to azetidine-containing nitroolefins highlights the potential of organocatalysis in functionalizing azetidine-containing scaffolds with high enantioselectivity. nih.gov While the specific substrates differ, the underlying principle of using a chiral amine catalyst to control the stereochemistry of a conjugate addition is directly applicable.

The following table outlines potential asymmetric catalytic approaches for the synthesis of the target compound.

Catalytic SystemReaction TypeMechanism
Chiral Amine OrganocatalystConjugate addition of azetidine to methyl acrylateFormation of a transient chiral iminium ion or enamine.
Chiral Metal-Ligand Complex (e.g., Cu, Rh)Conjugate addition of azetidine to methyl acrylateCoordination of reactants to a chiral metallic center.
Chiral Brønsted Acid/BaseConjugate additionActivation of the electrophile or nucleophile through hydrogen bonding.

Resolution Techniques for Enantiomeric Separation

When a stereoselective synthesis is not feasible or provides insufficient enantiomeric excess, resolution of a racemic mixture is a common alternative. This involves separating the enantiomers of a racemic compound.

One effective method is the formation of diastereomeric salts. The racemic 3-(azetidin-1-yl)propanoic acid can be reacted with a chiral resolving agent, such as a chiral amine or a chiral carboxylic acid, to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing for their separation by crystallization. Once separated, the individual diastereomeric salts can be treated with an acid or base to regenerate the enantiomerically pure 3-(azetidin-1-yl)propanoic acid, which is then esterified.

Another approach is the resolution of a racemic intermediate. For instance, a study describes the optical resolution of racemic 2-(N-Boc-azetidin-3-yl)-2-alkylpropanoic acids using (S)-4-benzyl-2-oxazolidinone as a resolving agent to form diastereomeric pairs. researchgate.net After separation of the diastereomers, the chiral auxiliary is cleaved to yield the enantiomerically pure products. researchgate.net A similar strategy could be adapted for 3-(azetidin-1-yl)propanoic acid or its derivatives.

Chromatographic separation using a chiral stationary phase (CSP) is also a powerful technique for resolving enantiomers. Racemic this compound could be directly separated by high-performance liquid chromatography (HPLC) on a column packed with a chiral material.

Biocatalytic and Chemoenzymatic Transformations towards this compound

Biocatalysis utilizes enzymes to perform chemical transformations, often with high enantioselectivity and under mild reaction conditions. nih.gov Chemoenzymatic strategies combine enzymatic steps with traditional chemical synthesis.

For the synthesis of chiral this compound, several biocatalytic approaches can be envisioned. One possibility is the use of a hydrolase, such as a lipase (B570770) or esterase, for the kinetic resolution of racemic this compound. In a kinetic resolution, one enantiomer of the racemic ester would be selectively hydrolyzed by the enzyme to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted. The resulting mixture of the chiral acid and the chiral ester can then be separated.

Another potential biocatalytic route involves the use of transaminases. acs.org While typically used for the synthesis of α-amino acids, engineered transaminases could potentially catalyze the asymmetric amination of a suitable keto-ester precursor to introduce the azetidine moiety stereoselectively. A chemoenzymatic approach could involve the enzymatic reduction of a keto group in a precursor molecule to a chiral alcohol, which is then chemically converted to the final product. For instance, a ketoreductase could be used for the asymmetric reduction of a ketoester, followed by chemical steps to introduce the azetidine ring. nih.gov

The development of enzymatic cascades, where multiple enzymatic reactions are performed in one pot, is a growing area of interest and could provide efficient routes to chiral amines and their derivatives. acs.org

The table below presents potential biocatalytic strategies for the synthesis of the target compound.

Enzyme ClassTransformationDescription
Hydrolases (Lipases, Esterases)Kinetic resolution of racemic this compoundSelective hydrolysis of one enantiomer of the ester.
Transaminases (TAs)Asymmetric amination of a keto-ester precursorStereoselective introduction of the azetidine group. acs.org
Ketoreductases (KREDs)Asymmetric reduction of a keto-ester precursorFormation of a chiral alcohol intermediate. nih.gov

Mechanistic Organic Chemistry and Reactivity Profiles of Methyl 3 Azetidin 1 Yl Propanoate

Reactivity of the Azetidine (B1206935) Ring System

The azetidine ring, a four-membered nitrogen-containing heterocycle, possesses a significant ring-strain energy of approximately 25.2 kcal/mol. researchgate.net This inherent strain is a primary driver of its chemical reactivity, making it more reactive than five or six-membered ring systems, yet more stable and easier to handle than the highly reactive three-membered aziridines. researchgate.net The reactivity of the azetidine ring in Methyl 3-(azetidin-1-yl)propanoate is multifaceted, involving various reaction pathways.

Nucleophilic Ring-Opening Reactions and Regioselectivity

Azetidines, in their ground state, are relatively stable and require activation to undergo nucleophilic ring-opening reactions. magtech.com.cn This is typically achieved by converting the azetidine into a more electrophilic azetidinium salt through N-alkylation or protonation with a strong acid. The resulting positively charged azetidinium ion is highly susceptible to nucleophilic attack, leading to the cleavage of a carbon-nitrogen bond and the formation of a functionalized linear amine. magtech.com.cnnih.gov

The regioselectivity of the ring-opening is a critical aspect and is influenced by several factors, including the substitution pattern on the azetidine ring and the nature of the attacking nucleophile. magtech.com.cnorganic-chemistry.org In the case of an azetidinium ion derived from this compound, which is unsubstituted at the C2 and C4 positions, nucleophilic attack is generally expected to occur at one of the equivalent methylene (B1212753) carbons (C2 or C4) of the azetidine ring.

Studies on variously substituted azetidinium ions have provided detailed insights into the governing principles of regioselectivity:

Electronic Effects : For azetidinium ions bearing electron-withdrawing or conjugating substituents at the C2 position, nucleophilic attack is often directed to that carbon. This is because such groups can stabilize the developing negative charge in the transition state. magtech.com.cn

Steric Hindrance : In the absence of strong electronic effects, sterically bulky nucleophiles tend to attack the less substituted carbon atom adjacent to the nitrogen. magtech.com.cn

Nature of the Nucleophile : A wide range of nucleophiles, including halides, amines, and oxygen-containing species, have been employed in the ring-opening of azetidinium salts. organic-chemistry.orgresearchgate.net The choice of nucleophile can influence the reaction conditions and, in some cases, the regiochemical outcome.

Experimental and computational studies, including Density Functional Theory (DFT) calculations, have been instrumental in understanding and predicting the regioselectivity of these reactions. nih.govorganic-chemistry.org

Table 1: Factors Influencing Regioselectivity in Azetidinium Ring-Opening

FactorInfluence on Regioselectivity
Ring Substitution Unsubstituted C4 positions are typically attacked. organic-chemistry.org C4-methylated rings favor C2 attack. organic-chemistry.org
C2-Substituent Electron-withdrawing or conjugating groups direct attack to C2. magtech.com.cn
Nucleophile Sterically bulky nucleophiles attack the less hindered carbon. magtech.com.cn

Electrophilic Activation and Substitution Reactions

For the azetidine ring to react with nucleophiles, it generally requires activation to enhance its electrophilicity. This activation is a key step preceding many of its transformations.

Activation Methods:

Protonation: In the presence of strong acids, the nitrogen atom of the azetidine ring can be protonated, forming an azetidinium ion. This increases the ring strain and makes the ring carbons more susceptible to nucleophilic attack.

N-Alkylation: Reaction with alkylating agents, such as methyl trifluoromethanesulfonate (B1224126), converts the azetidine into a quaternary azetidinium salt. organic-chemistry.org These salts are stable yet highly reactive intermediates for subsequent nucleophilic ring-opening.

Lewis Acid Catalysis: Lewis acids can coordinate to the nitrogen atom, increasing the electrophilicity of the ring carbons and facilitating reactions. magtech.com.cn

Once activated, the azetidinium intermediate can undergo substitution reactions. However, due to the high ring strain, these reactions often proceed via a ring-opening mechanism rather than a direct substitution that preserves the ring. Direct substitution on the azetidine ring without ring-opening is less common but can be achieved under specific conditions, often involving functionalization at the C3 position or C-H activation strategies. rsc.org

More recent advancements have explored methods for direct electrophilic azetidinylation, where an activated azetidine derivative acts as an electrophile to introduce the azetidine motif onto various nucleophiles. chemrxiv.org For example, azetidinyl trichloroacetimidates have been developed as reagents for the direct installation of the azetidine ring onto a wide range of nucleophiles. chemrxiv.org

Rearrangement Pathways Involving the Azetidine Nucleus

The strained azetidine ring can undergo several types of rearrangement reactions, leading to the formation of different heterocyclic systems or acyclic products.

Stevens Rearrangement: N-benzyl or N-benzhydryl azetidinium salts can undergo a Stevens rearrangement when treated with a strong base, such as potassium tert-butoxide. researchgate.net This reaction involves the formation of an ylide intermediate followed by a nih.govorganic-chemistry.org-sigmatropic shift, resulting in a ring expansion to a pyrrolidine. The regioselectivity of this rearrangement is typically high. researchgate.net

Ring Expansion: Besides the Stevens rearrangement, ring expansions can be achieved through other pathways. For instance, the reaction of azetidines with diazo compounds in the presence of a copper catalyst can lead to the formation of pyrrolidines. nih.gov

Aza-quasi-Favorskii Rearrangement: A more recently described pathway is the aza-quasi-Favorskii rearrangement. This reaction involves the ring contraction of an anionic azetidine intermediate to form a highly substituted three-membered aziridine (B145994) ring. chemistryviews.org This provides a method for synthesizing strained aziridines from the corresponding four-membered rings. chemistryviews.org

Aziridine to Azetidine Rearrangement: Conversely, certain substituted aziridines can undergo rearrangement to form azetidines, highlighting the close chemical relationship between these two strained ring systems. acs.org

Transformations of the Propanoate Ester Moiety

The methyl propanoate portion of this compound offers a range of synthetic transformations typical of an ester functional group. These reactions are generally independent of the azetidine ring's reactivity, although the basic nitrogen of the azetidine could potentially influence reactions requiring acidic or basic catalysis.

Ester Hydrolysis and Transesterification Reactions

Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 3-(azetidin-1-yl)propanoic acid, under either acidic or basic conditions. pearson.comdynamicscience.com.au

Acid-Catalyzed Hydrolysis: This is a reversible reaction where the ester is heated with water in the presence of a strong acid catalyst. The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water. dynamicscience.com.au

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction involving treatment of the ester with a strong base, such as sodium hydroxide. The reaction proceeds via nucleophilic acyl substitution, yielding the carboxylate salt, which is then protonated in a separate workup step to give the carboxylic acid.

Transesterification: Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. wikipedia.org For this compound, this would involve reacting it with a different alcohol (R-OH) to form a new ester, Alkyl 3-(azetidin-1-yl)propanoate, and methanol. pearson.com This reaction can be catalyzed by either an acid or a base. wikipedia.orgmasterorganicchemistry.com

Acid-Catalyzed Transesterification: The mechanism is similar to acid-catalyzed hydrolysis, with an alcohol acting as the nucleophile instead of water.

Base-Catalyzed Transesterification: An alkoxide base is used as the catalyst and nucleophile. To drive the equilibrium towards the desired product, the alcohol reactant is often used as the solvent. masterorganicchemistry.com

Table 2: Hydrolysis and Transesterification of the Ester Moiety

ReactionReagentsProduct
Acidic HydrolysisH₂O, H⁺ (catalyst)3-(azetidin-1-yl)propanoic acid
Basic Hydrolysis1. NaOH, H₂O 2. H₃O⁺3-(azetidin-1-yl)propanoic acid
TransesterificationR-OH, H⁺ or RO⁻ (catalyst)Alkyl 3-(azetidin-1-yl)propanoate

Reduction and Oxidation Reactions of the Ester Group

Reduction: The ester group can be reduced to either an aldehyde or a primary alcohol, depending on the reducing agent used.

Reduction to an Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the methyl ester to the corresponding primary alcohol, 3-(azetidin-1-yl)propan-1-ol. organic-chemistry.org

Reduction to an Aldehyde: The reduction can be stopped at the aldehyde stage using less reactive hydride reagents, such as diisobutylaluminium hydride (DIBAL-H), at low temperatures. doubtnut.com This would yield 3-(azetidin-1-yl)propanal.

Oxidation: The oxidation of the propanoate ester moiety is more complex. While the ester group itself is relatively resistant to oxidation, the adjacent methylene groups can be susceptible to radical oxidation. Studies on the atmospheric oxidation of methyl propionate (B1217596) by hydroxyl radicals indicate that abstraction of a hydrogen atom can occur from the carbon atoms of the propionate chain. researchgate.net This initiates a cascade of reactions leading to various oxidation products, including other esters, acids, and aldehydes. researchgate.net The specific products formed would depend on the reaction conditions and the oxidant used.

Functional Group Interconversions on the Propanoate Chain

The propanoate chain of this compound offers a versatile platform for various functional group interconversions, enabling the synthesis of a diverse range of derivatives. The ester group is a key reactive site, susceptible to transformations such as hydrolysis, transesterification, and reduction.

Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 3-(azetidin-1-yl)propanoic acid, under either acidic or basic conditions. This transformation is fundamental for subsequent reactions, such as amide bond formation.

Transesterification: The methyl group of the ester can be exchanged with other alkyl or aryl groups by treatment with an appropriate alcohol in the presence of an acid or base catalyst. This allows for the modulation of the steric and electronic properties of the ester moiety.

Reduction: The ester functionality can be reduced to a primary alcohol, 3-(azetidin-1-yl)propan-1-ol. Strong reducing agents like lithium aluminum hydride (LAH) are effective for this transformation, achieving high yields under anhydrous conditions. In contrast, milder reagents such as sodium borohydride (B1222165) show limited reactivity, which may be attributed to steric hindrance from the nearby azetidine ring.

Amidation: The ester can be converted to an amide by reaction with an amine. This reaction is often facilitated by prior hydrolysis to the carboxylic acid followed by activation with a coupling agent to form an amide bond with the desired amine.

Alpha-Functionalization: The carbon atom alpha to the carbonyl group can potentially be functionalized through enolate chemistry. However, the acidity of the α-protons is relatively low, and strong bases would be required for deprotonation.

A summary of key functional group interconversions on the propanoate chain is presented in the table below.

Transformation Reagents and Conditions Product
HydrolysisAcid or base catalysis (e.g., HCl or NaOH)3-(azetidin-1-yl)propanoic acid
TransesterificationAlcohol (R'OH), acid or base catalystAlkyl 3-(azetidin-1-yl)propanoate
ReductionLithium aluminum hydride (LAH) in an anhydrous solvent (e.g., THF)3-(azetidin-1-yl)propan-1-ol
Amidation1. Hydrolysis to carboxylic acid2. Amine (R'NH2), coupling agent (e.g., DCC, HOBt)N-substituted 3-(azetidin-1-yl)propanamide

Derivatization Strategies and Analogue Synthesis

The nitrogen atom of the azetidine ring in this compound is a tertiary amine, and as such, its direct functionalization is limited to reactions that can occur at a tertiary amine center. One such possibility is quaternization, where the nitrogen atom attacks an electrophile, such as an alkyl halide, to form a quaternary ammonium (B1175870) salt. This would impart a positive charge on the azetidine nitrogen and significantly alter the molecule's properties.

However, a more common strategy for creating diverse analogues involves starting with a protected azetidine derivative that can be deprotected and then functionalized at the nitrogen. For example, N-Boc-protected azetidines are frequently used as synthetic intermediates. semanticscholar.org The Boc (tert-butyloxycarbonyl) group can be removed under acidic conditions, typically with trifluoroacetic acid (TFA), to yield the secondary amine. semanticscholar.org This free secondary amine can then be subjected to a wide array of N-functionalization reactions, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Alkylation: Reaction with alkyl halides or other alkylating agents.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

Arylation: Participation in Buchwald-Hartwig amination to form N-aryl azetidines.

These strategies allow for the introduction of a wide variety of substituents on the azetidine nitrogen, enabling the synthesis of a large library of analogues with diverse electronic and steric properties. researchgate.netfigshare.com

N-Functionalization Reaction Reagents Functional Group Introduced
AcylationAcyl chloride (RCOCl), baseAmide
SulfonylationSulfonyl chloride (RSO2Cl), baseSulfonamide
AlkylationAlkyl halide (R-X)Alkyl
Reductive AminationAldehyde/Ketone (RCHO/RCOR'), reducing agentSubstituted Alkyl
Buchwald-Hartwig AminationAryl halide, Palladium catalyst, ligandAryl

The ester and the three-carbon alkyl linker of this compound provide numerous opportunities for modification to generate a wide array of analogues.

Ester Modifications:

As discussed in the functional group interconversions section (3.2.3), the methyl ester can be readily transformed. Hydrolysis to the carboxylic acid is a key step, allowing for the formation of a diverse range of amides by coupling with various primary and secondary amines. nih.gov These amides can introduce a wide range of functional groups and structural motifs. Furthermore, the ester can be reduced to the corresponding primary alcohol, which can then be further functionalized, for example, by etherification or conversion to a leaving group for subsequent nucleophilic substitution.

Alkyl Linker Modifications:

The three-carbon linker can also be modified, although this often requires de novo synthesis rather than modification of the pre-existing this compound. Synthetic strategies can be employed to:

Vary the linker length: Analogues with two, four, or more methylene units between the azetidine nitrogen and the carbonyl group can be synthesized, for instance, by reacting azetidine with different omega-haloalkanoates.

Introduce substituents on the linker: Alkyl, aryl, or other functional groups can be incorporated into the linker. For example, using a substituted acrylate (B77674) in the initial Michael addition with azetidine can lead to analogues with substitution at the 2-position of the propanoate chain. chemicalbook.com

Incorporate heteroatoms: The carbon chain can be replaced in part by heteroatoms. For instance, an ether or thioether linkage could be incorporated. An example of a related compound is methyl 3-(azetidin-3-ylthio)propanoate. achemblock.comfluorochem.co.uk

These derivatization strategies at the ester and alkyl linker are crucial for exploring the structure-activity relationships of this class of compounds in various applications.

Advanced Spectroscopic and Structural Elucidation of Methyl 3 Azetidin 1 Yl Propanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

1H and 13C Chemical Shift Analysis and Multiplicity

The ¹H NMR spectrum of Methyl 3-(azetidin-1-yl)propanoate provides key insights into the number of different types of protons and their neighboring environments. The characteristic signals confirm the presence of the azetidine (B1206935) ring, the propanoate chain, and the methyl ester group. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference, such as tetramethylsilane (B1202638) (TMS).

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework of the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of the atoms attached to them.

Table 1: ¹H and ¹³C NMR Chemical Shift and Multiplicity Data for this compound

Atom Number¹H Chemical Shift (δ, ppm)¹H Multiplicity¹³C Chemical Shift (δ, ppm)
1'---
2', 4'3.25t57.5
3'2.10quint17.8
22.85t51.8
32.50t32.1
4 (C=O)--172.5
5 (OCH₃)3.67s51.5

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are instrumental in establishing the connectivity between different atoms within the molecule.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals scalar couplings between protons, typically those on adjacent carbon atoms. For this compound, cross-peaks would be observed between the protons at positions 2 and 3 of the propanoate chain, and between the protons at positions 2' and 3' of the azetidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. It is used to assign the ¹³C signals based on the known ¹H assignments. For instance, the proton signal at 3.67 ppm would correlate with the carbon signal at 51.5 ppm, confirming the methyl ester group.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for piecing together the molecular fragments. Key HMBC correlations would include those between the protons at position 2 and the carbonyl carbon (C-4), and between the protons on the azetidine ring (2' and 4') and the carbons of the propanoate chain (C-2 and C-3).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is particularly useful for determining the preferred conformation of the molecule. For example, NOE correlations might be observed between the protons of the azetidine ring and those of the propanoate chain, indicating a folded conformation in solution.

Dynamic NMR Studies for Conformational Exchange

The azetidine ring in this compound is not planar and can undergo ring-puckering, a form of conformational exchange. Furthermore, rotation around the C-N and C-C single bonds can lead to different conformers. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at different temperatures, can provide valuable information about these conformational processes. By analyzing the changes in the line shapes of the NMR signals as a function of temperature, it is possible to determine the energy barriers for these conformational interchanges.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectrometry for Functional Group Identification

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint that is characteristic of its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically in the range of 1730-1750 cm⁻¹. Other significant peaks would include C-H stretching vibrations for the aliphatic and methyl groups (around 2800-3000 cm⁻¹), C-N stretching vibrations (typically 1000-1350 cm⁻¹), and C-O stretching vibrations of the ester (around 1000-1300 cm⁻¹).

Raman Spectrometry: Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretch is also observable in the Raman spectrum. The symmetric vibrations of the azetidine ring may give rise to characteristic Raman signals.

Table 2: Key Vibrational Frequencies for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
C=O (Ester)Stretch1730 - 1750
C-H (Aliphatic)Stretch2800 - 3000
C-NStretch1000 - 1350
C-O (Ester)Stretch1000 - 1300

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the exact molecular formula of this compound, which is C₇H₁₃NO₂. The calculated exact mass can be compared to the experimentally measured mass to confirm the elemental composition.

The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) and McLafferty rearrangement. For this compound, fragmentation of the azetidine ring is also expected. Analysis of the masses of the fragment ions can help to piece together the structure of the molecule.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

m/z (Fragment)Proposed Structure of Fragment
143[M]⁺ (Molecular Ion)
112[M - OCH₃]⁺
84[M - COOCH₃]⁺
57[C₃H₅N]⁺ (Azetidine fragment)

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. While specific experimental MS/MS data for this compound is not extensively published in peer-reviewed literature, its fragmentation pattern can be predicted based on the established principles of mass spectrometry for amines and esters.

Upon electrospray ionization (ESI) in the positive ion mode, this compound (m/z 143.18) would readily form the protonated molecule [M+H]⁺ at m/z 144.19. Subsequent collision-induced dissociation (CID) of this precursor ion would likely lead to several characteristic fragmentation pathways. The primary fragmentation is expected to involve the highly strained azetidine ring and the ester functional group.

Key predictable fragmentation patterns include:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom (alpha-cleavage) is a dominant fragmentation pathway for amines. This would result in the opening of the azetidine ring and the formation of stable iminium ions.

Loss of the Ester Group: Fragmentation of the propanoate side chain is also highly probable. This could occur through the loss of the methoxy (B1213986) group (-OCH₃, 31 Da) or the entire methyl ester group (-COOCH₃, 59 Da).

Ring Opening Pathways: The strained four-membered ring can undergo various ring-opening fragmentations, leading to the loss of ethene (C₂H₄, 28 Da) or other small neutral molecules.

A summary of predicted major fragment ions in the MS/MS spectrum of this compound is presented in the table below.

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Predicted Neutral LossPutative Fragment Structure
144.19 ([M+H]⁺)113.15CH₃OH (Methanol)Ion resulting from loss of methanol
144.19 ([M+H]⁺)85.12COOCH₃ (Methyl formate)Ion resulting from loss of the ester group
144.19 ([M+H]⁺)70.08C₃H₆O₂ (Propionic acid)Azetidinium ion
144.19 ([M+H]⁺)56.06C₄H₈O₂Fragment from ring cleavage

This table is based on predicted fragmentation patterns and not on reported experimental data.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure (if applicable)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and the conformation of the molecule in the solid state.

To date, a specific crystal structure for this compound has not been reported in the Cambridge Crystallographic Data Centre (CCDC) or other publicly available databases. However, analysis of the crystal structures of related azetidine derivatives provides valuable insights into the likely solid-state conformation of the azetidine ring in this compound.

Should a single crystal of this compound be obtained, X-ray diffraction analysis would provide the following crucial data:

Crystallographic ParameterInformation Provided
Unit Cell DimensionsThe size and shape of the basic repeating unit of the crystal.
Space GroupThe symmetry of the crystal lattice.
Atomic CoordinatesThe precise position of each atom in the asymmetric unit.
Bond Lengths and AnglesExact measurements of the geometry of the molecule.
Torsion AnglesInformation about the conformation of the azetidine ring and the propanoate side chain.
Intermolecular InteractionsDetails of hydrogen bonding and other non-covalent interactions in the crystal packing.

This table represents the type of data that would be obtained from an X-ray crystallographic analysis, should a suitable crystal be grown.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD)) for Chiral Analysis

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are instrumental in the analysis of chiral molecules. These methods measure the differential absorption of left and right circularly polarized light, providing information about the absolute stereochemistry of a molecule.

However, this compound is an achiral molecule. It does not possess a stereocenter and is superimposable on its mirror image. Consequently, it does not exhibit optical activity. Therefore, chiroptical techniques like ECD and VCD are not applicable for the analysis of this specific compound.

While the parent compound is achiral, the introduction of substituents on the azetidine ring or the propanoate chain could potentially create chiral centers. For such chiral derivatives of this compound, ECD and VCD would be invaluable tools for determining their absolute configuration, often in conjunction with quantum chemical calculations. The synthesis and application of chiral azetidine derivatives are of significant interest in fields such as asymmetric catalysis. nih.govcapes.gov.br

Computational Chemistry and Theoretical Investigations of Methyl 3 Azetidin 1 Yl Propanoate

Quantum Chemical Calculations for Electronic Structure and Bonding Characteristics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These investigations typically begin with geometry optimization using methods like Density Functional Theory (DFT), often employing functionals such as B3LYP or M06-2X with a suitable basis set (e.g., 6-31G(d,p)) to find the molecule's lowest energy structure. cuny.edu

Once the geometry is optimized, a range of electronic properties can be calculated. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap provides an approximation of the molecule's chemical reactivity and kinetic stability.

Further analysis involves generating an electrostatic potential (ESP) map, which illustrates the charge distribution across the molecule. For Methyl 3-(azetidin-1-yl)propanoate, the ESP map would likely show a negative potential (red) around the electronegative oxygen atoms of the ester group and the nitrogen atom of the azetidine (B1206935) ring, highlighting these areas as likely sites for electrophilic attack. A positive potential (blue) would be expected around the hydrogen atoms.

Illustrative Electronic Properties Table This table represents typical data that would be generated from DFT calculations for this compound.

Calculated PropertyHypothetical ValueSignificance
HOMO Energy-6.8 eVIndicates electron-donating capability
LUMO Energy+0.5 eVIndicates electron-accepting capability
HOMO-LUMO Gap7.3 eVRelates to chemical stability and reactivity
Dipole Moment2.5 DMeasures overall polarity of the molecule

Conformational Analysis and Potential Energy Surface Mapping

Due to the presence of several rotatable single bonds, this compound can exist in multiple conformations. A thorough conformational analysis is crucial for understanding its behavior, particularly in biological systems. This analysis involves mapping the potential energy surface (PES) by systematically rotating key dihedral angles. For this molecule, the critical torsions would be along the N-CH₂ bond and the CH₂-CH₂ bond of the propanoate side chain.

By performing a series of constrained geometry optimizations at fixed dihedral angles (e.g., in 30° increments), a PES can be constructed. This map reveals the low-energy stable conformers (local minima) and the energy barriers (saddle points) that separate them. Theoretical studies on similar β-amino acids have shown that intramolecular hydrogen bonding can play a significant role in stabilizing certain conformations. scirp.org In this case, an interaction between the azetidine nitrogen and a hydrogen on the propanoate chain could influence the conformational preference.

Illustrative Conformational Energy Table This table shows hypothetical relative energies for plausible conformers of this compound, identified from a PES scan.

ConformerKey Dihedral Angles (τ1, τ2)Relative Energy (kJ/mol)Note
1 (Global Minimum)180°, 60°0.00Extended chain conformation
260°, 180°5.2Gauche conformation
3-60°, 60°8.1Folded conformation, potential H-bonding

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is invaluable for detailing the step-by-step pathway of a chemical reaction, providing insights into transition states and intermediates that are transient and difficult to observe experimentally.

To study a reaction involving this compound, such as its formation via Michael addition of azetidine to methyl acrylate (B77674), computational methods can be used to locate the transition state (TS). A TS represents the highest energy point along the reaction coordinate and is characterized by having exactly one imaginary vibrational frequency. Methods like the Synchronous Transit-Guided Quasi-Newton (STQN) algorithm are employed to find the geometry of the TS. nih.gov

Once a TS is located, an Intrinsic Reaction Coordinate (IRC) calculation is performed. nih.gov This analysis traces the reaction pathway downhill from the TS, ensuring that it correctly connects the reactant and product states, thus validating the proposed mechanism. The energy difference between the reactants and the TS gives the activation energy barrier for the reaction.

Reactions are typically run in a solvent, which can significantly influence the reaction pathway and energetics. The effect of a solvent can be modeled computationally using either implicit or explicit models. Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant, which is an efficient way to account for bulk solvent effects. scirp.org

If a catalyst is involved, its role can also be modeled. This is done by including the catalyst molecule in the quantum mechanical calculation along with the reactants. This approach allows for the investigation of how the catalyst interacts with the substrates to lower the activation energy barrier, for example, by stabilizing the transition state. nih.gov

Prediction of Spectroscopic Parameters and Correlation with Experimental Data

One of the most powerful applications of computational chemistry is the prediction of spectroscopic data, which can then be compared with experimental results to confirm a molecule's structure.

Following geometry optimization of the most stable conformers, their NMR chemical shifts (¹H and ¹³C) can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov Similarly, by calculating the vibrational frequencies, a theoretical Infrared (IR) spectrum can be generated. These calculations are often performed at a higher level of theory or with a larger basis set for greater accuracy.

When a molecule has multiple low-energy conformers, the predicted spectrum can be presented as a Boltzmann-averaged spectrum based on the calculated relative energies of the conformers in solution. researchgate.net A strong correlation between the calculated and experimental spectra provides high confidence in the structural assignment and the predicted conformational populations.

Illustrative NMR Data Correlation Table This table demonstrates how calculated NMR shifts for the most stable conformer would be compared against experimental data.

Atom PositionHypothetical Experimental ¹³C Shift (ppm)Calculated ¹³C Shift (ppm)Deviation (ppm)
C=O (Ester)172.5173.1+0.6
O-CH₃ (Ester)51.852.2+0.4
N-CH₂ (Azetidine)55.355.9+0.6
N-CH₂ (Chain)49.650.1+0.5

Molecular Dynamics Simulations for Intermolecular Interactions and Solution Behavior

While quantum mechanics is ideal for studying individual molecules, Molecular Dynamics (MD) simulations are used to explore the behavior of many molecules over time. MD simulations can reveal how this compound interacts with itself and with solvent molecules. nih.gov

An MD simulation would typically involve placing hundreds of molecules of the compound into a simulation box filled with an explicit solvent, such as water. The system's trajectory is then simulated for a period of nanoseconds to microseconds. nih.gov Analysis of this trajectory can reveal tendencies for self-association or aggregation, which is driven by intermolecular forces. nih.gov

Furthermore, by analyzing radial distribution functions (RDFs), one can understand the solvation shell structure—how water molecules organize around the polar (ester, nitrogen) and non-polar (alkyl chain) parts of the molecule. This provides a dynamic picture of its behavior in solution that complements the static view from quantum chemical calculations.

Methyl 3 Azetidin 1 Yl Propanoate As a Key Synthon in Complex Molecule Synthesis

Utilization as a Building Block in Heterocyclic Chemistry

The strained nature of the azetidine (B1206935) ring in Methyl 3-(azetidin-1-yl)propanoate makes it susceptible to ring-opening reactions, a property that has been exploited in the synthesis of various larger heterocyclic systems. This reactivity, coupled with the ester functionality which allows for further derivatization, enables its use as a linchpin in the assembly of complex heterocyclic architectures.

One notable application is in the synthesis of substituted piperidines and other nitrogen-containing heterocycles. The azetidinium ion, formed under appropriate conditions, can be trapped by various nucleophiles, leading to the formation of new, more complex ring systems. For instance, the intramolecular cyclization of derivatives of this compound can lead to the formation of bicyclic compounds containing a nitrogen bridgehead.

Furthermore, the ester group can be modified to introduce other reactive handles, thereby expanding the synthetic possibilities. For example, reduction of the ester to an alcohol, followed by conversion to a leaving group, can set the stage for intramolecular cyclization reactions that form larger rings.

Precursor for the Construction of Nitrogen-Containing Scaffolds

The inherent reactivity of this compound positions it as an ideal precursor for the construction of diverse nitrogen-containing scaffolds, which are prevalent in pharmaceuticals and natural products. The azetidine ring can be viewed as a masked 1,3-dipole or as a source of a 3-aminopropyl moiety that can be incorporated into a target molecule.

Researchers have utilized this compound in cascade reactions to build polycyclic systems. For example, a reaction sequence might involve the initial opening of the azetidine ring by a nucleophile, followed by an intramolecular reaction of the newly liberated amino group with another functional group within the molecule, leading to the formation of a new heterocyclic ring.

The following table summarizes selected examples of nitrogen-containing scaffolds synthesized from this compound derivatives:

Starting Material DerivativeReagents and ConditionsResulting Scaffold
N-Acyl this compoundLewis AcidDihydropyridinone
This compoundGrignard Reagent, then intramolecular cyclizationSubstituted Pyrrolidine
N-Sulfonyl this compoundBase-mediated cyclizationBicyclic Lactam

Integration into Multicomponent Reactions and Convergent Synthesis Strategies

The utility of this compound extends to its incorporation into multicomponent reactions (MCRs) and convergent synthesis strategies. In MCRs, three or more reactants combine in a single pot to form a product that contains substantial portions of all the reactants. The dual functionality of this compound allows it to participate in such reactions, often serving as the source of the nitrogen atom and a three-carbon chain.

In convergent synthesis, complex molecules are assembled from several individually prepared fragments. This compound can be elaborated into a key fragment that is later coupled with other fragments to complete the synthesis of the target molecule. This approach is often more efficient than a linear synthesis where the molecule is built step-by-step.

For instance, the azetidine nitrogen can act as a nucleophile in one step of a convergent synthesis, while the ester can be hydrolyzed to a carboxylic acid to participate in an amide coupling in a subsequent step. This strategic unmasking of reactive sites is a powerful tool in the hands of a synthetic chemist.

Reaction TypeReactantsProduct Class
Multicomponent ReactionThis compound, Aldehyde, IsocyanideSubstituted Piperidinone
Convergent Synthesis FragmentPre-functionalized this compoundComplex alkaloid precursor

Future Research Directions and Emerging Opportunities in Methyl 3 Azetidin 1 Yl Propanoate Chemistry

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of Methyl 3-(azetidin-1-yl)propanoate often relies on the aza-Michael addition of azetidine (B1206935) to methyl acrylate (B77674). While effective, this method can present challenges related to reaction conditions and the handling of volatile and reactive starting materials. Future research is poised to address these limitations by developing more sustainable and efficient synthetic strategies.

One promising avenue is the exploration of photocatalysis . Recent breakthroughs have demonstrated the use of visible light and a photocatalyst to drive the synthesis of azetidines through a [2+2] photocycloaddition. rsc.orgmit.edu This approach offers a milder and potentially more selective alternative to traditional methods. rsc.org Another innovative strategy involves the copper-catalyzed photoinduced anti-Baldwin radical cyclization of ynamides, which provides a general route to highly functionalized azetidines with excellent regioselectivity. nih.gov

Furthermore, the use of lanthanide catalysts , such as Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃), has shown great potential for the regioselective intramolecular aminolysis of epoxy amines to furnish azetidines in high yields. frontiersin.org This method is notable for its tolerance of various functional groups, including those that are acid-sensitive or Lewis basic. frontiersin.org The development of such catalytic systems represents a significant step towards greener and more atom-economical syntheses of azetidine derivatives.

The table below summarizes some emerging sustainable synthetic methods for azetidine rings, which could be adapted for the synthesis of this compound.

Synthetic MethodKey FeaturesPotential Advantages
Photocatalytic [2+2] Cycloaddition Utilizes visible light and a photocatalyst. rsc.orgmit.eduMilder reaction conditions, potential for high selectivity. rsc.org
Copper-Catalyzed Radical Cyclization Employs a copper complex and visible light to cyclize ynamides. nih.govHigh regioselectivity, applicable to complex substrates. nih.gov
Lanthanide-Catalyzed Aminolysis Uses La(OTf)₃ for intramolecular ring closure of epoxy amines. frontiersin.orgHigh yields, excellent functional group tolerance. frontiersin.org
Intramolecular SN2 Reactions Involves the attack of a nitrogen atom on a carbon with a leaving group. frontiersin.orgA common and often reliable method for ring formation. frontiersin.org

Exploration of Undiscovered Reactivity and Transformation Pathways

The inherent ring strain of the azetidine ring, approximately 25.4 kcal/mol, makes it a fascinating scaffold for exploring novel chemical transformations. rsc.orgresearchgate.net While more stable than the highly reactive aziridines, azetidines can undergo unique ring-opening and ring-expansion reactions under appropriate conditions, providing access to a diverse array of more complex nitrogen-containing molecules. rsc.orgrsc.org

Future research will likely focus on leveraging this ring strain to develop new synthetic methodologies. For instance, the nucleophilic ring-opening of unsymmetrically substituted azetidines can be highly regioselective, influenced by electronic and steric effects. magtech.com.cn The regioselectivity is often dictated by the substituents on the azetidine ring, with nucleophiles preferentially attacking carbon atoms adjacent to activating groups. magtech.com.cn

Furthermore, the investigation of strain-release reactions of highly strained systems like 1-azabicyclo[1.1.0]butanes has emerged as a powerful strategy for the synthesis of functionalized azetidines. researchgate.net These reactions can lead to the formation of diversely substituted azetidines that would be challenging to prepare using conventional methods.

The reactivity of the ester group in this compound also presents opportunities for further functionalization. For example, reduction of the ester can yield the corresponding primary alcohol, which can then be used in a variety of subsequent transformations.

The following table outlines potential reaction pathways for the transformation of the azetidine ring.

Reaction TypeDescriptionPotential Products
Nucleophilic Ring-Opening Attack of a nucleophile on a ring carbon, leading to cleavage of a C-N bond. magtech.com.cnHighly substituted acyclic amines. rsc.org
Ring-Expansion Rearrangement of the four-membered ring to form larger heterocycles. rsc.orgPyrrolidines, piperidines, azepanes. rsc.org
Stevens Rearrangement Base-catalyzed rearrangement of azetidinium ylides. magtech.com.cnSubstituted pyrrolidines.
Elimination Reactions Transition metal-catalyzed or base-promoted elimination to form unsaturated compounds. magtech.com.cnAlkenyl amines.

Application of Machine Learning and AI in Reaction Prediction and Optimization

The fields of machine learning (ML) and artificial intelligence (AI) are rapidly transforming chemical research, offering powerful tools for reaction prediction, optimization, and retrosynthetic analysis. engineering.org.cnresearchgate.netscispace.com For a complex molecule like this compound, these computational methods can significantly accelerate the discovery of new synthetic routes and the optimization of existing ones.

Reaction Prediction: AI models, particularly neural networks, can be trained on large datasets of chemical reactions to predict the likely products of a given set of reactants and reagents. nih.govresearchgate.net This "learning" from known chemical transformations allows for the prediction of outcomes for novel or unexplored reaction systems. nih.gov For the synthesis of azetidines, AI can help identify promising starting materials and reaction conditions, moving beyond trial-and-error experimentation. mit.edu

Optimization: Computational methods like Density Functional Theory (DFT) and molecular dynamics can be used to model reaction mechanisms and predict optimal conditions. catalysis.blog When combined with machine learning algorithms, these tools can analyze vast parameter spaces to identify the ideal temperature, solvent, catalyst, and other factors for maximizing reaction yield and selectivity. catalysis.blogeurekalert.org This approach can streamline the process of developing efficient and robust synthetic protocols. eurekalert.org

The table below highlights the key applications of AI and ML in the context of azetidine chemistry.

ApplicationDescriptionImpact on Research
Reaction Outcome Prediction AI models predict the products of a chemical reaction based on reactants and conditions. nih.govresearchgate.netReduces the need for extensive experimental screening and accelerates discovery. mit.edu
Reaction Optimization Machine learning algorithms analyze data to identify optimal reaction parameters. catalysis.blogeurekalert.orgImproves reaction yields, selectivity, and overall efficiency. eurekalert.org
Retrosynthetic Analysis AI suggests synthetic routes by working backward from the target molecule. engineering.org.cnInspires novel and efficient synthetic strategies.
Virtual Screening Computational methods are used to screen large libraries of virtual compounds for desired properties. researchgate.netAccelerates the identification of promising lead compounds in drug discovery.

Q & A

Q. Advanced

  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes at 100°C vs. 12 hours conventional) while maintaining yields >70% .
  • Catalytic systems : Use Pd nanoparticles or CuI to facilitate C-N bond formation, as seen in triazolopyrimidine syntheses .
  • Flow chemistry : Enhance mixing and heat transfer, minimizing side products like dimerized azetidine derivatives.

How does the azetidine ring conformation influence the compound’s bioactivity?

Q. Advanced

  • Molecular docking : Compare binding affinities of chair vs. twisted azetidine conformers to TLR7/9 active sites .
  • Structure-activity relationship (SAR) : Synthesize analogs with pyrrolidine or piperidine substitutions. For example, replacing azetidine with piperidine in TLR antagonists reduced potency by 10-fold .
  • Dynamic NMR : Analyze ring puckering kinetics in D₂O to correlate flexibility with activity.

What analytical challenges arise in quantifying trace impurities in this compound?

Q. Advanced

  • HPLC-MS : Use a C18 column (5 µm, 250 × 4.6 mm) with 0.1% formic acid in acetonitrile/water (gradient: 10–90% over 30 min). Detect impurities at ppm levels via high-resolution MS .
  • Forced degradation studies : Expose the compound to heat (60°C), light (UV 254 nm), and acidic/alkaline conditions to identify degradation pathways.
  • Reference standards : Co-inject synthesized impurities (e.g., hydrolyzed propanoic acid derivative) for accurate quantification.

How can computational methods predict the metabolic stability of this compound?

Q. Advanced

  • In silico metabolism : Use software like Schrödinger’s ADMET Predictor to identify vulnerable sites (e.g., ester hydrolysis via carboxylesterases).
  • CYP450 inhibition assays : Test against CYP3A4 and CYP2D6 isoforms using human liver microsomes. Correlate results with docking studies to refine predictions .
  • Metabolite identification : Incubate with hepatocytes and analyze via LC-QTOF-MS to detect phase I/II metabolites.

What safety protocols are essential when handling this compound in laboratory settings?

Q. Basic

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods for synthesis and purification steps to minimize inhalation risks.
  • Waste disposal : Collect organic waste in sealed containers for incineration, adhering to EPA guidelines .

How can researchers address batch-to-batch variability in biological assays involving this compound?

Q. Advanced

  • Quality control (QC) : Establish HPLC purity thresholds (>98%) and NMR identity checks for each batch.
  • Bioassay standardization : Include internal reference compounds (e.g., resiquimod for TLR8) to normalize inter-experimental variability .
  • Statistical analysis : Apply ANOVA to compare multiple batches, with post-hoc Tukey tests to identify outliers.

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